N-[2-(4-Hydroxyphenyl)ethyl]butanamide
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Overview
Description
N-[2-(4-Hydroxyphenyl)ethyl]butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide group attached to a hydroxyphenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]butanamide typically involves the reaction of 4-hydroxyphenethylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional steps such as solvent extraction and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetaldehyde or 4-hydroxyphenylacetone.
Reduction: Formation of N-[2-(4-Hydroxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can influence cellular processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide
- N-[2-(4-Hydroxyphenyl)ethyl]propionamide
- N-[2-(4-Hydroxyphenyl)ethyl]benzamide
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]butanamide is unique due to its specific structure, which combines the properties of both the hydroxyphenyl and butanamide groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.
Properties
CAS No. |
66800-53-1 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-12(15)13-9-8-10-4-6-11(14)7-5-10/h4-7,14H,2-3,8-9H2,1H3,(H,13,15) |
InChI Key |
UCELBUIXQQYTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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